

# Dimesitylmethane: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Dimesitylmethane*

Cat. No.: *B1581528*

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## Abstract

**Dimesitylmethane**, systematically named 1,1'-methylenebis(2,4,6-trimethylbenzene), is a sterically hindered aromatic hydrocarbon. This document provides an in-depth overview of its discovery, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation are presented, alongside a summary of its known reactivity, which is largely influenced by the significant steric shielding of the methylene bridge by the two mesityl groups. While a simple molecule, its structural characteristics offer insights into the behavior of sterically encumbered aromatic systems. Currently, there is no evidence to suggest that **Dimesitylmethane** is involved in any biological signaling pathways or possesses any pharmacological activity.

## Discovery and History

The synthesis of substituted diarylmethanes, the class of compounds to which **Dimesitylmethane** belongs, has been a subject of interest in organic chemistry for many years. While a specific "discovery" paper for **Dimesitylmethane** is not readily apparent in the historical literature, its preparation is based on well-established synthetic methodologies. A widely recognized and reliable method for the synthesis of **Dimesitylmethane** is a procedure published in Organic Syntheses. This procedure is based on a general method for the preparation of substituted diarylmethanes developed by L. B. Gordon, P. D. May, and R. J. Lee. [1] Their work, which utilized formic acid as a catalyst and solvent, provided a significant

improvement over previous methods that often employed sulfuric acid, leading to troublesome emulsions and side reactions like sulfonation.<sup>[1]</sup> The formic acid method offers a cleaner and more efficient route to diarylmethanes, including **Dimesitylmethane**.

## Physicochemical Properties

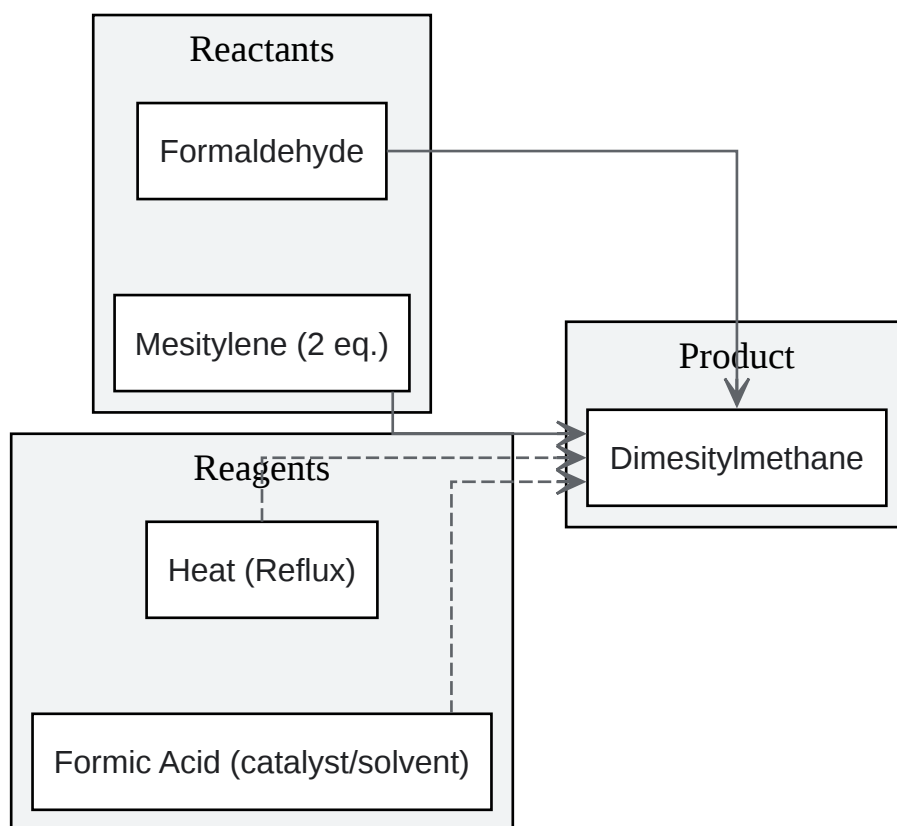
**Dimesitylmethane** is a white, crystalline solid at room temperature. Its properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>19</sub> H <sub>24</sub>	<sup>[2]</sup> <sup>[3]</sup>
Molecular Weight	252.40 g/mol	<sup>[2]</sup> <sup>[3]</sup>
Melting Point	132-135 °C	<sup>[4]</sup>
Boiling Point	212-213 °C at 21 mmHg	<sup>[1]</sup>
Appearance	White platelets	<sup>[1]</sup>
Solubility	Insoluble in water. <sup>[3]</sup> Soluble in hot benzene. <sup>[1]</sup>	

## Synthesis of Dimesitylmethane

The most common and reliable method for the synthesis of **Dimesitylmethane** is the acid-catalyzed condensation of mesitylene with formaldehyde. The procedure detailed in Organic Syntheses provides a high-yield and scalable method.

## Reaction Scheme



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Caption: Synthesis of **Dimesitylmethane** from Mesitylene and Formaldehyde.

## Experimental Protocol

The following protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

- Mesitylene
- Paraformaldehyde
- Formic acid (88%)
- Benzene
- Methanol

- Sodium carbonate solution (2-3%)
- Saturated sodium chloride solution
- Water

#### Equipment:

- Round-bottom flask with a stirrer, thermometer, and reflux condenser
- Büchner funnel
- Distillation apparatus

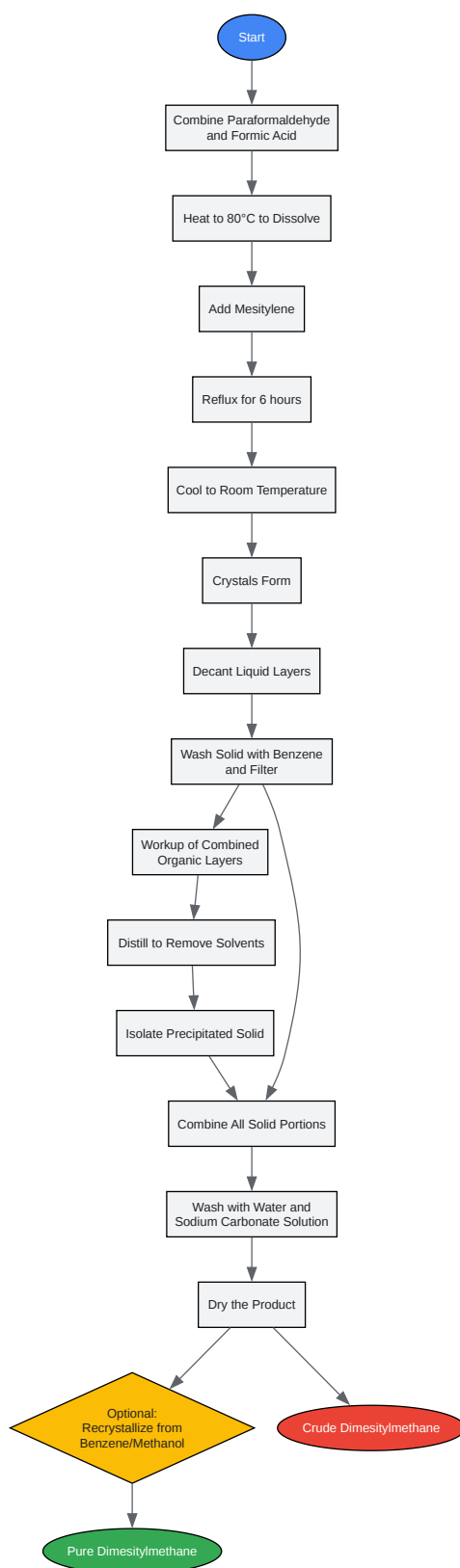
#### Procedure:

- **Reaction Setup:** In a 5-liter round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, combine 165 g (5.5 moles) of paraformaldehyde and 1250 g (24 moles) of 88% formic acid.
- **Dissolution:** Heat the mixture to 80°C with stirring until the paraformaldehyde has completely dissolved.
- **Addition of Mesitylene:** Rapidly add 1.8 kg (15 moles) of mesitylene to the stirred mixture.
- **Reflux:** Heat the reaction mixture under reflux for 6 hours.
- **Crystallization:** Cool the mixture to room temperature. A large mass of yellow crystals will separate.
- **Initial Separation:** Decant the liquid layers from the solid. Separate and discard the lower aqueous layer.
- **Washing the Solid:** Wash the solid in the reaction flask by stirring with 500 ml of benzene. Filter the slurry using a Büchner funnel and suck the solid dry.
- **Workup of the Organic Layer:** Combine the benzene filtrate with the upper organic layer from the original reaction mixture. Wash the combined benzene solution sequentially with 500 ml

of water, 500 ml of 2-3% aqueous sodium carbonate, and 200 ml of saturated sodium chloride solution.

- Solvent Removal: Remove the benzene and water from the solution by distillation at atmospheric pressure.
- Isolation of Additional Product: Cool the distillation residue to room temperature. Collect any precipitated solid by filtration and add it to the main crop of solid from the initial crystallization.
- Final Washing: Wash the combined solids twice with 300 ml of water, once with 400 ml of 2-3% aqueous sodium carbonate, and once with 300-400 ml of water. Suck the solid dry on a Büchner funnel. The yield of crude **Dimesitylmethane** is approximately 62%.
- Recrystallization (Optional): For higher purity, the crude product can be recrystallized from boiling benzene, followed by precipitation with boiling methanol to yield white platelets.<sup>[1]</sup>

## Experimental Workflow



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Caption: Workflow for the Synthesis and Purification of **Dimesitylmethane**.

## Reactivity and Potential Applications

The reactivity of **Dimesitylmethane** is significantly influenced by the steric hindrance imposed by the two mesityl groups. The six ortho-methyl groups effectively shield the methylene bridge and the aromatic rings from attack by bulky reagents.

- **Electrophilic Aromatic Substitution:** The aromatic rings of **Dimesitylmethane** are activated by the three methyl groups on each ring, making them susceptible to electrophilic aromatic substitution. However, the steric bulk of the rest of the molecule will likely direct incoming electrophiles to the less hindered para positions of the mesityl rings.
- **Reactions at the Methylene Bridge:** The benzylic protons on the methylene bridge are expected to be reactive under certain conditions, such as free-radical halogenation. However, the steric hindrance from the flanking mesityl groups would likely decrease the rate of such reactions compared to less substituted diarylmethanes.
- **Reduction:** **Dimesitylmethane** can be catalytically reduced to bis(2,4,6-trimethylcyclohexyl)methane.<sup>[1]</sup> This reaction requires the removal of any residual acid from the synthesis.

Due to its simple hydrocarbon structure and lack of functional groups amenable to biological interactions, **Dimesitylmethane** is not known to have any applications in drug development or pharmacology. Its primary utility is as a chemical intermediate or as a model compound for studying the effects of steric hindrance in chemical reactions.

## Spectroscopic Data

Spectroscopic Data	
$^1\text{H}$ NMR	The proton NMR spectrum is characterized by its simplicity due to the molecule's symmetry. It shows a singlet for the aromatic protons and a singlet for the methyl protons.
$^{13}\text{C}$ NMR	The carbon NMR spectrum is also relatively simple, showing distinct signals for the different carbon environments in the molecule.
Infrared (IR)	The IR spectrum displays characteristic absorptions for C-H stretching of the methyl and aromatic groups, as well as aromatic C=C stretching.
Mass Spectrometry	The mass spectrum shows the molecular ion peak and fragmentation patterns consistent with the structure of Dimesitylmethane.

## Biological Activity and Signaling Pathways

There is no scientific literature to suggest that **Dimesitylmethane** has any biological activity or is involved in any signaling pathways. As a non-polar hydrocarbon, it is not expected to interact specifically with biological macromolecules such as proteins or nucleic acids. Safety data sheets indicate that it is not considered to be a hazardous substance, though standard laboratory safety precautions should be observed when handling it.<sup>[3]</sup>

## Conclusion

**Dimesitylmethane** is a well-characterized, sterically hindered aromatic hydrocarbon. Its synthesis is straightforward and has been well-documented, primarily through the acid-catalyzed condensation of mesitylene and formaldehyde. Its reactivity is largely dictated by the significant steric shielding of its core structure. While it does not possess any known biological activity, it serves as a useful example of a sterically encumbered molecule and can be a valuable building block in certain areas of chemical synthesis. The information provided in this guide offers a comprehensive overview for researchers and scientists working with or interested in this compound.



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